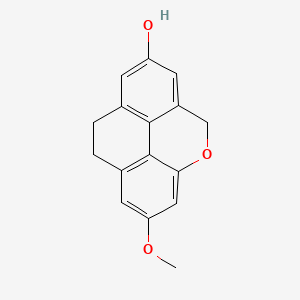
Isoflavidinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoflavidinin is a natural compound isolated from the whole plants of Pholidota articulata . It has a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol .
Molecular Structure Analysis
The molecular structure of Isoflavidinin can be analyzed using tools like MolView , which allows the conversion of a drawn molecule into a 3D model for detailed examination.. It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Wissenschaftliche Forschungsanwendungen
Isoflavidinin, along with iso-oxoflavidinin, are two modified 9,10-dihydrophenanthrenes found in certain orchids. Their structures have been established through spectral analysis (Majumder, Sarkar, & Chakraborti, 1982).
Isoflurane, a volatile anesthetic, has been investigated for its role in various medical applications. It has been shown to provide neuroprotection after traumatic brain injury, reducing brain infarct volumes and neurological deficits (Statler et al., 2006). Additionally, isoflurane postconditioning can attenuate neuroinflammation and improve long-term neurological outcomes following focal brain ischemia (Li et al., 2013).
Isoflurane has also been implicated in causing endothelial apoptosis of the blood-brain barrier after hypoxic conditions, highlighting potential negative effects on the brain (Dittmar et al., 2012).
Isoflurane was used for sedation in a case of congenital myasthenia gravis, demonstrating its utility in specific clinical scenarios (McBeth & Watkins, 1996).
Concerns about the safety of isoflurane, especially in pediatric patients, have been raised due to potential cognitive effects. Repeated exposure to isoflurane has been associated with persistent memory impairment and reduced neurogenesis in young rodents (Zhu et al., 2010).
Isoflurane's impact on sperm parameters in mice has been studied, revealing that acute exposure can reduce sperm motility and induce apoptosis, raising concerns about its use in reproductive studies (Zanin et al., 2023).
Isoflurane's postanesthetic effects on behavioral phenotypes have also been investigated, showing attention deficit in mice, which suggests caution in its clinical and veterinary use (Yonezaki et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
13-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-6-10-3-2-9-4-12(17)5-11-8-19-14(7-13)16(10)15(9)11/h4-7,17H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCLSWKZDZRKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C1)OCC4=CC(=CC(=C43)CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

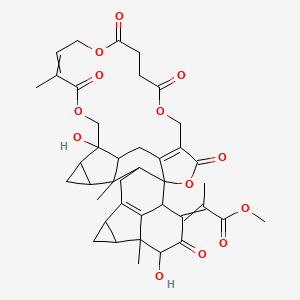


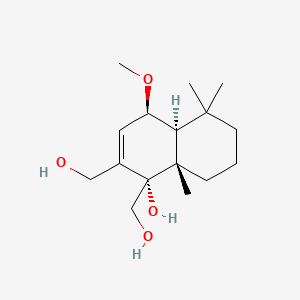

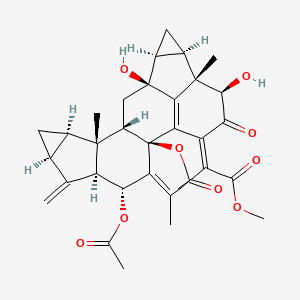
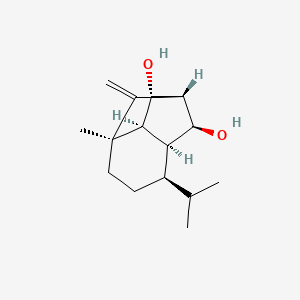

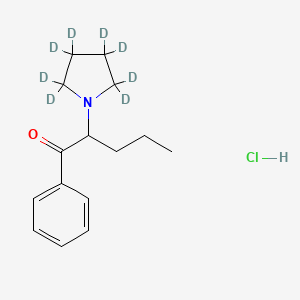
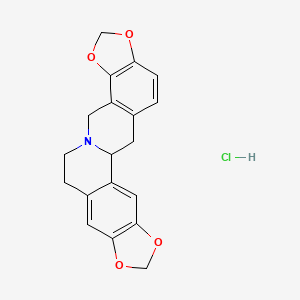
![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)
